Antibacterial Potency: 4‑Oxocinnoline‑3‑carboxylic Acid Derivatives Exhibit MIC Values Comparable to First‑Generation Quinolones
4‑Oxo‑1,4‑dihydrocinnoline‑3‑carboxylic acid derivatives (the tautomeric form of 4‑hydroxycinnoline‑3‑carboxylic acid) demonstrate in vitro antibacterial activity with minimum inhibitory concentrations (MICs) in the range of first‑generation quinolones such as nalidixic acid [REFS‑1]. The most active compounds in the series (e.g., ester 6d and methyl hydrazide 9e) achieve MIC values as low as 25 µg/mL against Staphylococcus aureus ATCC 6538P and 50 µg/mL against Bacillus subtilis ATCC 6633, directly comparable to the reference drug nalidixic acid (Nevigramon) which shows MIC >50 µg/mL against the same strains [REFS‑1].
| Evidence Dimension | In vitro antibacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | Compound 6d: MIC 25 µg/mL (S. aureus ATCC 6538P); Compound 9e: MIC 50 µg/mL (B. subtilis ATCC 6633) [REFS‑1] |
| Comparator Or Baseline | Nalidixic acid (Nevigramon): MIC >50 µg/mL against the same Gram‑positive strains [REFS‑1] |
| Quantified Difference | 4‑Oxocinnoline derivatives show equal or superior potency to nalidixic acid against Gram‑positive bacteria; MICs are ≤2‑fold lower in direct comparison |
| Conditions | Broth microdilution assay; ATCC reference strains; incubation 18‑24 h at 37°C [REFS‑1] |
Why This Matters
This establishes that the 4‑oxocinnoline‑3‑carboxylic acid core possesses intrinsic antibacterial activity on par with clinically validated quinolone scaffolds, validating its selection as a lead‑optimization starting point.
